molecular formula C7H14N4 B13297143 [(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

[(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Cat. No.: B13297143
M. Wt: 154.21 g/mol
InChI Key: ZIOJYQWIMGCMPP-UHFFFAOYSA-N
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Description

(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a triazole ring, makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole N-oxides, while reduction reactions can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine can be compared with other similar compounds, such as:

    1,2,3-Triazole: The parent compound, which lacks the ethyl and methyl substituents.

    1-Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group instead of the ethyl and methyl groups.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positions in the ring.

The uniqueness of (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methylamine lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-ethyl-5-methyltriazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H14N4/c1-4-11-6(2)7(5-8-3)9-10-11/h8H,4-5H2,1-3H3

InChI Key

ZIOJYQWIMGCMPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CNC)C

Origin of Product

United States

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